molecular formula C19H15F2NO2S B3006900 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1798487-48-5

3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B3006900
CAS No.: 1798487-48-5
M. Wt: 359.39
InChI Key: VZKITPFQRDMXDK-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1798487-48-5) is a high-purity benzamide derivative supplied for laboratory research use. This compound, with a molecular formula of C 19 H 15 F 2 NO 2 S and a molecular weight of 359.39 g/mol, features a distinct molecular architecture that combines a difluorinated benzamide group with a hydroxyphenyl-substituted thiophene moiety . The presence of the thiophene ring, a common feature in heterocyclic chemistry, is often explored in medicinal chemistry for its potential to modulate biological activity and improve pharmacokinetic properties. Research into structurally related furanylbenzamide and sulfonamide derivatives has shown potential in targeting various biological pathways, including protein tyrosine phosphatases like SHP2, which is a signaling nexus implicated in oncology research, as well as applications in other therapeutic areas . The specific stereoelectronic properties imparted by the fluorine substituents can influence the molecule's reactivity, lipophilicity, and overall interaction with biological targets, making it a valuable chemical probe for investigating intermolecular charge transfer and hydrogen bonding, as studied in related difluoro benzamide compounds using density functional theory (DFT) . This product is offered in various quantities to suit your research needs. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-difluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO2S/c20-15-8-6-13(10-16(15)21)19(24)22-11-14-7-9-17(25-14)18(23)12-4-2-1-3-5-12/h1-10,18,23H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKITPFQRDMXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamide derivatives, known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C19H15F2NO2S
  • Molecular Weight : 359.39 g/mol
  • IUPAC Name : 3,4-difluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Histone Deacetylase Inhibition : The compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression and are implicated in cancer progression. In particular, derivatives similar to this compound have shown promising results in inhibiting HDAC1 and HDAC8, leading to antiproliferative effects in cancer cell lines .
  • Cell Cycle Arrest and Apoptosis Induction : Studies indicate that compounds with similar structures can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells, particularly breast cancer cells (MDA-MB-231). This is achieved through the modulation of key proteins such as p21, caspase-3, and Bcl-x(L) .

Anticancer Activity

The following table summarizes the anticancer activity of related compounds that may provide insights into the potential effects of this compound.

CompoundTargetIC50 (µM)Mechanism
5jHDAC1< 0.1HDAC inhibition leading to apoptosis
5jMDA-MB-231< 10Cell cycle arrest at G2/M phase
Similar CompoundMMP2Not specifiedInhibition of invasion in cancer cells

Case Studies

  • In Vitro Studies : A study evaluated a series of N-hydroxybenzamide derivatives for HDAC inhibition. The thiophene-substituted derivative (similar to our compound) exhibited superior inhibition compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
  • Antiproliferative Effects : In another study focusing on breast cancer cell lines, compounds structurally related to this compound demonstrated significant antiproliferative activity, with IC50 values indicating effective concentrations for inducing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Heterocyclic Core : The target’s thiophene differs from triazoles and oxadiazoles , which are associated with antifungal and antiviral activities, respectively. Thiophenes may offer improved pharmacokinetics due to reduced polarity.
  • Fluorination : The 3,4-difluoro motif aligns with compounds like sulfentrazone , where fluorine enhances target binding and stability.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Class IR Bands (cm⁻¹) NMR Features Reference
Hydrazinecarbothioamides C=S (1243–1258), C=O (1663–1682) NH stretches (3150–3319)
Triazole-thiones C=S (1247–1255), no C=O Thione tautomer confirmed by νNH (3278–3414)
Oxadiazole benzamides Not reported Substituent-dependent shifts in aromatic regions
  • Target Compound : Expected IR bands include C=O (~1680 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹). The absence of S-H bands (~2500–2600 cm⁻¹) would confirm thiophene stability .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc).
  • Optimize stoichiometry to minimize side products (e.g., dimerization of thiophene intermediates).

Advanced: How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?

Answer:
Advanced optimization strategies include:

  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective thiophene functionalization .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining high yield (>85%) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition dynamically.
  • Hazard Mitigation : Conduct thorough risk assessments for exothermic steps (e.g., acylation) and use controlled temperature settings .

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